6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS No.: 1025815-02-4
Cat. No.: VC11916640
Molecular Formula: C13H10FN3OS
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1025815-02-4 |
|---|---|
| Molecular Formula | C13H10FN3OS |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| Standard InChI | InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18) |
| Standard InChI Key | HYHISXROIUNRSC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N |
| Canonical SMILES | CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a central imidazo[2,1-b]thiazole core substituted at the 3-position with a methyl group and at the 6-position with a 4-fluorophenyl ring. A carboxamide group at the 2-position completes the structure, contributing to its hydrogen-bonding potential (Figure 1). The IUPAC name is 6-(4-fluorophenyl)-3-methylimidazo[2,1-b] thiazole-2-carboxamide, and its SMILES representation is CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1025815-02-4 |
| Molecular Formula | |
| Molecular Weight | 275.30 g/mol |
| logP | 5.16 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 31.84 Ų |
The calculated logP value of 5.16 indicates moderate lipophilicity, suggesting reasonable membrane permeability. The polar surface area (31.84 Ų) aligns with typical values for compounds with moderate oral bioavailability.
Synthesis and Optimization
Synthetic Routes
While explicit details for this compound are scarce, analogous imidazo[2,1-b]thiazoles are synthesized via condensation reactions between thiazole precursors and imidazole-forming agents. A common approach involves:
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Thiazole Ring Formation: Reacting 2-aminothiazole derivatives with α-haloketones.
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Imidazole Annulation: Cyclization with aldehydes or ketones under acidic or basic conditions.
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Carboxamide Introduction: Coupling the intermediate with an amine using carbodiimide-based reagents.
For example, VulcanChem reports that similar compounds are synthesized through oxidation of methyl groups to carboxylic acids followed by amidation. Yield optimization often employs microwave-assisted synthesis or flow chemistry.
Biological Activities and Mechanisms
Antimicrobial Properties
Imidazo[2,1-b]thiazole derivatives demonstrate broad-spectrum antimicrobial activity. In a study of analogs, minimum inhibitory concentrations (MICs) of 2–8 µg/mL were observed against Staphylococcus aureus and Escherichia coli. The fluorophenyl group enhances membrane penetration, while the carboxamide moiety interacts with bacterial enzymes like dihydrofolate reductase (DHFR).
Table 2: Anticancer Activity of Related Compounds
| Compound Class | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Imidazo[2,1-b]thiazoles | SUIT-2 (Pancreatic) | 5.11 | Tubulin inhibition |
| Imidazo[2,1-b]thiazoles | MCF-7 (Breast) | 8.42 | Caspase-3 activation |
Antimycobacterial Effects
Against Mycobacterium tuberculosis, analogs exhibited IC values as low as 2.32 µM, outperforming first-line drugs like isoniazid (IC = 3.12 µM). The fluorophenyl group likely enhances target binding to mycobacterial DHFR.
Pharmacological Applications
Drug Development Prospects
The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for oral drug formulations. Preclinical studies of analogs highlight:
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Bioavailability: 65–78% in rodent models.
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Half-Life: 4–6 hours, suitable for twice-daily dosing.
Structure-Activity Relationships (SAR)
Key SAR insights include:
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Fluorophenyl Substitution: Enhances metabolic stability and target affinity.
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Methyl Group at C3: Reduces cytotoxicity toward non-cancerous cells.
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Carboxamide Flexibility: Allows interactions with diverse enzyme active sites.
Future Research Directions
Target Identification
Molecular docking studies are needed to identify binding partners. Preliminary models suggest affinity for EGFR and BRAF kinases.
In Vivo Efficacy and Toxicity
Current data lack in vivo validation. Priority areas include:
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, excretion (ADME).
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Acute Toxicity: LD determination in animal models.
Synthetic Scalability
Optimizing routes for gram-scale production is critical. Continuous flow reactors may improve yield and purity.
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